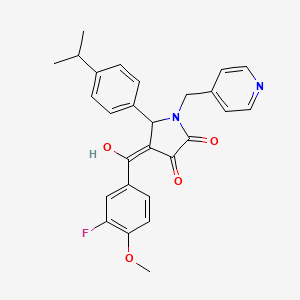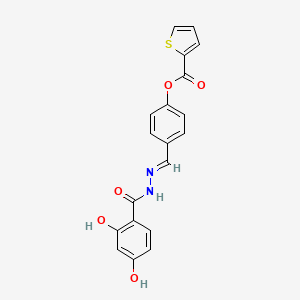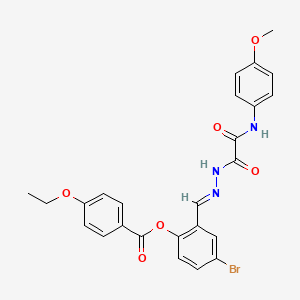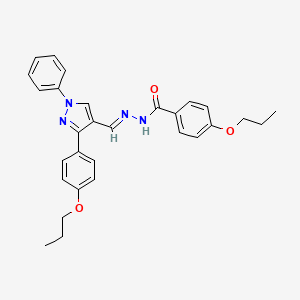![molecular formula C18H13ClN2O3 B12020570 1-(3-Chlorophenyl)-3-(2,3-dihydrobenzo[B][1,4]dioxin-6-YL)-1H-pyrazole-4-carbaldehyde CAS No. 618101-74-9](/img/structure/B12020570.png)
1-(3-Chlorophenyl)-3-(2,3-dihydrobenzo[B][1,4]dioxin-6-YL)-1H-pyrazole-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chlorophenyl)-3-(2,3-dihydrobenzo[B][1,4]dioxin-6-YL)-1H-pyrazole-4-carbaldehyde is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Vorbereitungsmethoden
Syntheserouten und Reaktionsbedingungen
Die Synthese von 1-(3-Chlorphenyl)-3-(2,3-Dihydrobenzo[B][1,4]dioxin-6-yl)-1H-pyrazol-4-carbaldehyd umfasst in der Regel die folgenden Schritte:
Bildung des Pyrazolrings: Dies kann durch die Reaktion von Hydrazin mit einer geeigneten α,β-ungesättigten Carbonylverbindung erreicht werden.
Einführung der 3-Chlorphenylgruppe: Dieser Schritt beinhaltet die Substitutionsreaktion, bei der eine Chlorphenylgruppe in den Pyrazolring eingeführt wird.
Bildung des Dioxinrings: Der Dioxinring kann durch eine Cyclisierungsreaktion unter Verwendung geeigneter Dihydroxybenzolderivate synthetisiert werden.
Aldehydfunktionalisierung:
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für diese Verbindung würden wahrscheinlich eine Optimierung der oben genannten Syntheserouten umfassen, um hohe Ausbeute und Reinheit zu gewährleisten. Dies kann die Verwendung von Katalysatoren, kontrollierte Reaktionsbedingungen und Reinigungstechniken wie Umkristallisation oder Chromatographie umfassen.
Analyse Chemischer Reaktionen
Reaktionstypen
1-(3-Chlorphenyl)-3-(2,3-Dihydrobenzo[B][1,4]dioxin-6-yl)-1H-pyrazol-4-carbaldehyd kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Aldehydgruppe kann zu einer Carbonsäure oxidiert werden.
Reduktion: Die Aldehydgruppe kann zu einem Alkohol reduziert werden.
Substitution: Die Chlorphenylgruppe kann nukleophile Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).
Reduktion: Häufige Reduktionsmittel sind Natriumborhydrid (NaBH₄) und Lithiumaluminiumhydrid (LiAlH₄).
Substitution: Nukleophile wie Amine oder Thiole können für Substitutionsreaktionen verwendet werden.
Hauptprodukte
Oxidation: Das Hauptprodukt wäre die entsprechende Carbonsäure.
Reduktion: Das Hauptprodukt wäre der entsprechende Alkohol.
Substitution: Die Hauptprodukte hängen vom verwendeten Nukleophil ab.
Wissenschaftliche Forschungsanwendungen
Chemie: Als Zwischenprodukt bei der Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, wie z. B. entzündungshemmende oder antimikrobielle Eigenschaften.
Medizin: Untersucht auf seine potenzielle Verwendung in der Medikamentenentwicklung, insbesondere zur gezielten Ansprache spezifischer biologischer Pfade.
Industrie: In der Entwicklung neuer Materialien oder als chemisches Reagenz verwendet.
5. Wirkmechanismus
Der Wirkmechanismus von 1-(3-Chlorphenyl)-3-(2,3-Dihydrobenzo[B][1,4]dioxin-6-yl)-1H-pyrazol-4-carbaldehyd hängt von seinem spezifischen biologischen Ziel ab. Im Allgemeinen können Pyrazolderivate mit Enzymen oder Rezeptoren interagieren und deren Aktivität modulieren. Die beteiligten molekularen Ziele und Pfade müssten durch experimentelle Studien identifiziert werden.
Wirkmechanismus
The mechanism of action of 1-(3-Chlorophenyl)-3-(2,3-dihydrobenzo[B][1,4]dioxin-6-YL)-1H-pyrazole-4-carbaldehyde would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1-(3-Chlorphenyl)-3-(2,3-Dihydrobenzo[B][1,4]dioxin-6-yl)-1H-pyrazol-4-methanol: Ähnliche Struktur, aber mit einer Methanolgruppe anstelle eines Aldehyds.
1-(3-Chlorphenyl)-3-(2,3-Dihydrobenzo[B][1,4]dioxin-6-yl)-1H-pyrazol-4-carbonsäure: Ähnliche Struktur, aber mit einer Carbonsäuregruppe anstelle eines Aldehyds.
Einzigartigkeit
1-(3-Chlorphenyl)-3-(2,3-Dihydrobenzo[B][1,4]dioxin-6-yl)-1H-pyrazol-4-carbaldehyd ist einzigartig durch das Vorhandensein sowohl des Chlorphenyl- als auch des Dioxinrings sowie der Aldehydfunktionalgruppe. Diese Kombination von Strukturmerkmalen kann einzigartige biologische Aktivitäten und chemische Reaktivität verleihen.
Eigenschaften
CAS-Nummer |
618101-74-9 |
|---|---|
Molekularformel |
C18H13ClN2O3 |
Molekulargewicht |
340.8 g/mol |
IUPAC-Name |
1-(3-chlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C18H13ClN2O3/c19-14-2-1-3-15(9-14)21-10-13(11-22)18(20-21)12-4-5-16-17(8-12)24-7-6-23-16/h1-5,8-11H,6-7H2 |
InChI-Schlüssel |
QUDIRLPAGUZQSH-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2=C(O1)C=CC(=C2)C3=NN(C=C3C=O)C4=CC(=CC=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N'-[(E)-(3,4-dichlorophenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12020499.png)


![3-(2,3-Dihydrobenzo[B][1,4]dioxin-7-YL)-1-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid](/img/structure/B12020508.png)


![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-ethylphenyl)methylidene]acetohydrazide](/img/structure/B12020532.png)
![(3Z)-5-bromo-1-ethyl-3-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12020540.png)
![2-({4-benzyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B12020546.png)


